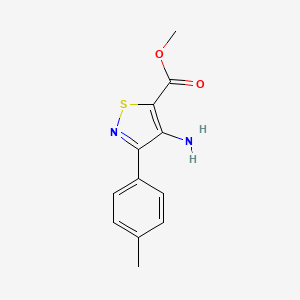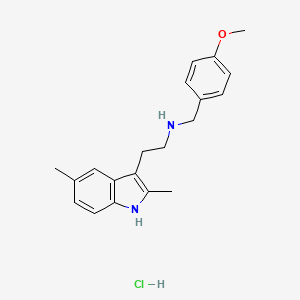
2-(2,5-dimethyl-1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dimethyl-1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DMBA and is classified as a selective serotonin receptor agonist. DMBA has been found to have a variety of effects on the biochemical and physiological processes in the body, making it a promising candidate for use in a range of research studies.
Applications De Recherche Scientifique
Metabolic Pathways and Detection
- The metabolism of various NBOMe compounds, including derivatives similar to the queried compound, has been studied, identifying key metabolites. These insights are crucial for toxicological analysis and understanding the biotransformation of these substances in organisms (Kanamori et al., 2002).
- Advanced analytical techniques have been developed to detect and quantify these compounds in biological samples, aiding in forensic and clinical toxicology investigations. For example, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods have been tailored for this purpose (Poklis et al., 2013).
Pharmacological Effects and Toxicity
- Research on the pharmacological effects of these compounds has highlighted their potent agonist activity at serotonin receptors, which is linked to their psychoactive effects. This has implications for understanding the molecular basis of their hallucinogenic properties (Eshleman et al., 2018).
- The potential cardiotoxic effects of certain NBOMe compounds have been investigated, demonstrating the importance of assessing the cardiovascular risks associated with these substances (Yoon et al., 2019).
Legal and Regulatory Perspectives
- The legal status and control measures for NBOMe compounds have been discussed in the literature, emphasizing the challenges in regulating these novel psychoactive substances (Carter, 2013).
Propriétés
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.ClH/c1-14-4-9-20-19(12-14)18(15(2)22-20)10-11-21-13-16-5-7-17(23-3)8-6-16;/h4-9,12,21-22H,10-11,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKPNDDTHJUKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=C(C=C3)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


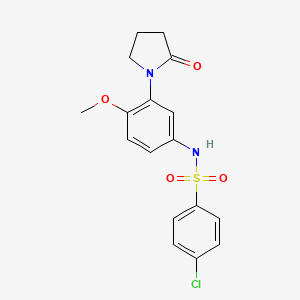
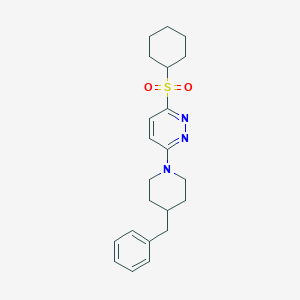
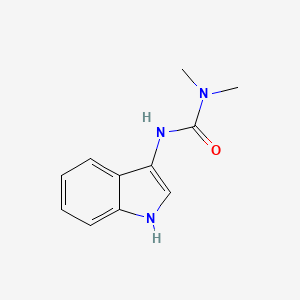


![1-cyano-N-[(3,4-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B2833949.png)

![1-(4-Methoxybenzyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea](/img/structure/B2833952.png)

![2-(9-bromo-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-chlorophenol](/img/structure/B2833954.png)
![N-(3,4-dimethoxyphenethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2833955.png)
